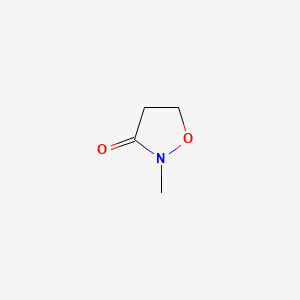

3-Isoxazolidinone, 2-methyl-

Description

Significance of Isoxazolidinones in Organic Chemistry

Isoxazolidinones are recognized as valuable building blocks in organic synthesis. ontosight.ai Their ring system can be strategically opened to generate various functionalized acyclic compounds, making them useful precursors for more complex molecules. A primary synthetic route to isoxazolidinones involves the 1,3-dipolar cycloaddition of nitrones with appropriate dipolarophiles, a powerful and versatile reaction for constructing five-membered heterocyclic rings. ontosight.ainih.gov

The significance of isoxazolidinones extends to medicinal chemistry and agrochemistry. Various derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and antiviral properties. ontosight.aiontosight.ai Furthermore, certain substituted isoxazolidinones have been successfully developed as commercial herbicides. acs.org

Historical Context of 3-Isoxazolidinone, 2-methyl- Research Trajectory

The research trajectory of 3-Isoxazolidinone, 2-methyl- is closely intertwined with the development of isoxazolidinone-based herbicides. In the pursuit of novel agrochemicals, researchers synthesized a series of 2-aryl- and 2-phenylmethyl-3,5-isoxazolidinediones which showed bleaching herbicidal activity. acs.org However, these initial compounds suffered from instability in soil. acs.org This led to molecular modifications to enhance chemical stability, resulting in the synthesis of a series of 3-isoxazolidinones. acs.org

One of the most commercially successful developments from this line of research is the herbicide clomazone (B1669216), which is 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone. nih.gov The synthesis of clomazone and related analogues often involves precursors or intermediates that share the core 3-isoxazolidinone, 2-methyl- structure, highlighting the importance of this specific scaffold in the development of these agrochemicals. google.com For instance, the synthesis of 4,4-dimethyl-2-(2-methylphenyl)methyl-3-isoxazolidinone has been described, showcasing the exploration of various substituents on the core ring. google.com

Structural Framework Analysis and Research Relevance

The chemical structure of 3-Isoxazolidinone, 2-methyl- is fundamental to its properties and reactivity. A detailed analysis of its structural components provides insight into its role in chemical research.

| Property | Value |

| IUPAC Name | 2-methyl-1,2-oxazolidin-3-one |

| CAS Number | 40784-12-1 |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

Table 1: Chemical and Physical Properties of 3-Isoxazolidinone, 2-methyl-. cymitquimica.com

The core of the molecule is the 3-isoxazolidinone ring, a five-membered heterocycle containing a nitrogen atom adjacent to an oxygen atom, and a carbonyl group at the 3-position. This arrangement of heteroatoms and the carbonyl group imparts specific chemical characteristics. The N-O bond is relatively weak and can be cleaved under reductive conditions, a property that is exploited in synthetic chemistry to generate amino alcohols and other functionalized molecules. ontosight.ai

The isoxazolidinone ring is a cyclic ester of a hydroxamic acid. The spectroscopic features of the isoxazolidinone ring are well-characterized. For instance, the carbonyl carbon (C=O) typically appears at the low-field end of a 13C NMR spectrum, generally in the range of 160-220 ppm. libretexts.org In related isoxazolidinone structures, the carbonyl carbon has been observed at chemical shifts consistent with its electron-deficient nature.

The N-methyl group influences the electronic and steric properties of the molecule. Compared to an unsubstituted N-H isoxazolidinone, the N-methyl derivative has altered polarity and hydrogen bonding capabilities. The absence of an N-H proton prevents it from acting as a hydrogen bond donor at that position. This modification can affect its solubility, crystal packing, and interactions with biological targets.

Structure

3D Structure

Properties

CAS No. |

40784-12-1 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

2-methyl-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C4H7NO2/c1-5-4(6)2-3-7-5/h2-3H2,1H3 |

InChI Key |

DGVORXWMCNREFA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CCO1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Isoxazolidinone, 2 Methyl and Derivatives

Classical Synthetic Approaches

Traditional methods for constructing the 2-methyl-3-isoxazolidinone ring system primarily rely on two robust strategies: concerted cycloaddition reactions and stepwise ring closure of acyclic precursors.

The most prominent and widely utilized method for synthesizing the isoxazolidine (B1194047) core is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. wikipedia.orgrsc.org This reaction involves the combination of a 1,3-dipole, in this case, an N-methylnitrone, with a dipolarophile, which is typically an electron-deficient alkene. researchgate.net To generate the 3-oxo functionality of the target molecule, the dipolarophile must be a ketene (B1206846) equivalent or an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) ester.

The general mechanism involves the concerted, pericyclic addition of the nitrone to the alkene π-system, forming a five-membered ring in a single, highly atom-economical step. The reaction's regioselectivity—determining the substitution pattern on the final ring—is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile, as predicted by frontier molecular orbital (FMO) theory. wikipedia.org For the synthesis of 2-methyl-3-isoxazolidinones, the reaction between an N-methylnitrone and a dipolarophile like methyl acrylate typically yields a mixture of regioisomers, with the 5-substituted product often being favored. Subsequent functional group manipulation would be required to arrive at the 3-isoxazolidinone. A more direct approach involves the use of ketene as the dipolarophile, which directly installs the carbonyl group at the desired position.

These thermal cycloadditions are often carried out in common organic solvents such as toluene, benzene, or chloroform (B151607) at elevated temperatures. chim.it The stability of the nitrone is a critical factor, and in many cases, they are generated in situ and trapped immediately by the dipolarophile to prevent decomposition. rasayanjournal.co.inresearchgate.net

An alternative classical approach to the isoxazolidinone ring is through intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy involves the formation of one of the ring's covalent bonds in a dedicated ring-closure step, typically via an intramolecular nucleophilic substitution.

A viable precursor for 2-methyl-3-isoxazolidinone would be a γ-substituted N-hydroxy-N-methylamide. For instance, a compound such as N-hydroxy-N-methyl-3-halopropanamide can undergo intramolecular cyclization under basic conditions. The mechanism proceeds via deprotonation of the N-hydroxy group to form a more nucleophilic alkoxide. This oxygen-centered nucleophile then attacks the electrophilic carbon bearing the halogen leaving group in an intramolecular SN2 reaction, displacing the halide and forming the N-O bond to close the five-membered ring.

While conceptually straightforward, this method's success is contingent on the efficient synthesis of the acyclic precursor and the favorability of the 5-membered ring formation over competing side reactions, such as intermolecular reactions or elimination. The choice of base and reaction conditions is crucial to promote the desired cyclization pathway. Although this method is less common than cycloaddition, it provides a valuable, retrosynthetically distinct route to the isoxazolidinone core.

Modern and Advanced Synthetic Protocols

Contemporary approaches to the synthesis of 2-methyl-3-isoxazolidinone focus on improving reaction efficiency, controlling stereochemistry, and adhering to the principles of sustainable chemistry.

To overcome the limitations of thermal 1,3-dipolar cycloadditions, such as long reaction times, high temperatures, and poor selectivity, various catalytic methods have been developed. Lewis acids are commonly employed to catalyze the reaction by coordinating to the dipolarophile. chim.itmdpi.com This coordination lowers the energy of the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often enhancing its regioselectivity and diastereoselectivity.

Recent advancements have also explored catalyst-free, multicomponent reactions under benign conditions, providing an efficient and environmentally friendly route to isoxazolidine derivatives. rsc.org The mechanism in these catalyzed reactions is believed to proceed through a stepwise pathway involving a zwitterionic intermediate, rather than a purely concerted pericyclic transition state, which allows for greater control over the stereochemical outcome.

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Lewis Acids (e.g., Mg(ClO4)2, Zn(OTf)2) | Nitrone + α,β-Unsaturated Ester | Increased reaction rate; enhanced regioselectivity and diastereoselectivity. | chim.it |

| Chiral Primary Amine / Acid | Nitrone + Enone | Organocatalytic approach; provides high enantioselectivity for fused isoxazolidines. | researchgate.net |

| None (Three-component) | Diazo compound + Nitrosoarene + Vinyl Heterocycle | Catalyst- and additive-free; environment-benign construction of isoxazolidine skeleton. | rsc.org |

The synthesis of enantiomerically pure 2-methyl-3-isoxazolidinone derivatives is of significant interest, and two primary strategies have emerged: the use of chiral catalysts and the application of chiral auxiliaries.

Chiral Catalysis: This approach utilizes a chiral Lewis acid or a chiral organocatalyst to create a chiral environment around the reacting species. The catalyst complexes with one of the reactants, directing the approach of the other reactant from a specific face, thereby inducing the formation of one enantiomer over the other. Chiral primary amine catalysts, for example, have been shown to be effective in catalyzing the asymmetric 1,3-dipolar cycloaddition between enones and nitrones, affording isoxazolidine derivatives with excellent enantioselectivities. researchgate.net

Chiral Auxiliaries: A well-established method for asymmetric synthesis involves covalently attaching a chiral auxiliary to one of the reactants, typically the dipolarophile. rsc.orgsigmaaldrich.com Evans' oxazolidinone auxiliaries are a prominent example. rsc.org An acrylate derivative of a chiral oxazolidinone can be used as the dipolarophile in a [3+2] cycloaddition. The bulky substituent on the chiral auxiliary effectively blocks one face of the double bond, forcing the nitrone to add to the less sterically hindered face. This results in a product with high diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved under mild conditions and recycled, yielding the enantiomerically enriched isoxazolidinone product. sigmaaldrich.com

| Method | Chiral Source | Typical Substrates | Outcome | Reference |

|---|---|---|---|---|

| Chiral Organocatalysis | Chiral Primary Amine | Nitrones + Enones | High diastereo- and enantioselectivity (e.g., >95% ee). | researchgate.net |

| Chiral Auxiliary | Evans' Oxazolidinones | N-Acryloyl Oxazolidinone + Nitrone | High diastereoselectivity; auxiliary is recyclable. | rsc.orgsigmaaldrich.com |

| Chiral Auxiliary | Sulfur-based Auxiliaries | N-Enoyl Thiazolidinethiones + Nitrone | Superior qualities in many aldol (B89426) and Michael additions, applicable to cycloadditions. | scielo.org.mx |

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the 12 Principles of Green Chemistry. The synthesis of 2-methyl-3-isoxazolidinone is increasingly being adapted to align with these principles.

A significant development has been the use of water as a reaction medium for 1,3-dipolar cycloadditions. rasayanjournal.co.inresearchgate.net Performing the reaction "on water" can lead to significant rate acceleration, improved yields, and higher selectivity compared to conventional organic solvents. This is attributed to hydrophobic effects and enhanced hydrogen bonding in the transition state. This approach avoids the use of volatile organic compounds (VOCs), making the process safer and more environmentally benign. researchgate.net

Other green strategies include:

Atom Economy: Utilizing reactions like [3+2] cycloadditions, which are inherently atom-economical as all atoms from the reactants are incorporated into the product.

Catalysis: Employing catalytic methods (as discussed in 2.2.1) over stoichiometric reagents reduces waste generation.

Alternative Energy Sources: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating.

These green methodologies not only reduce the environmental footprint of the synthesis but can also offer practical advantages in terms of reaction efficiency and operational simplicity. researchgate.net

Precursor Chemistry and Starting Material Utilization

The primary and most convergent approach for the synthesis of the 2-methyl-3-isoxazolidinone ring system is the 1,3-dipolar cycloaddition reaction. wikipedia.org This powerful transformation involves the reaction of an N-methylnitrone with a suitable dipolarophile.

N-Methylnitrone Formation: The key precursor for this cycloaddition is an N-methylnitrone. These are typically generated in situ from the condensation of N-methylhydroxylamine with an aldehyde or ketone. N-methylhydroxylamine itself can be prepared through various methods, including the reduction of nitromethane.

Choice of Dipolarophile: The selection of the dipolarophile is critical as it provides the remaining carbon atoms of the isoxazolidinone ring and dictates the substitution pattern. For the synthesis of the parent 2-methyl-3-isoxazolidinone, a ketene or a ketene equivalent is the ideal dipolarophile. The reaction of an N-methylnitrone with ketene would directly yield the desired 3-isoxazolidinone ring. Alternatively, α,β-unsaturated esters or acids, such as acrylic acid derivatives, can be employed as dipolarophiles. The subsequent cyclization of the adduct would then lead to the formation of the isoxazolidinone ring. mdma.ch

The regioselectivity of the 1,3-dipolar cycloaddition is a key consideration. The interaction of the frontier molecular orbitals (HOMO and LUMO) of the nitrone and the dipolarophile governs the orientation of the addition. In the case of N-methylnitrones reacting with electron-deficient alkenes like acrylates, the reaction typically proceeds with high regioselectivity to afford the 5-substituted isoxazolidine, which upon cyclization gives the desired 3-isoxazolidinone. wikipedia.org

| Precursor | Reagent | Product | Reaction Type |

| N-Methylhydroxylamine | Aldehyde/Ketone | N-Methylnitrone | Condensation |

| N-Methylnitrone | Ketene/Acrylic acid derivative | 2-Methyl-3-isoxazolidinone | 1,3-Dipolar Cycloaddition |

Derivatization and Functionalization Strategies

Once the 2-methyl-3-isoxazolidinone scaffold is constructed, it can be further modified to introduce molecular diversity. The reactivity of the isoxazolidinone ring allows for functionalization at various positions, primarily at the C4 and C5 carbons.

Regioselective Functionalization Techniques

The regioselective functionalization of 2-methyl-3-isoxazolidinone is often achieved by leveraging the acidity of the α-protons at the C4 position. Treatment of the isoxazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a lithium enolate. masterorganicchemistry.combham.ac.uk This enolate is a potent nucleophile and can react with a variety of electrophiles, leading to the selective introduction of substituents at the C4 position.

C4-Alkylation: The reaction of the enolate with alkyl halides is a common method for introducing alkyl groups at the C4 position. The choice of the alkylating agent and reaction conditions can influence the efficiency of the reaction. Primary alkyl halides are generally good electrophiles for this transformation. libretexts.org

C5-Functionalization: While C4 functionalization via enolate chemistry is more common, functionalization at the C5 position can also be achieved, often through manipulation of substituents introduced during the initial cycloaddition reaction. For instance, if the dipolarophile used in the synthesis contains a functional group, this group can be subsequently modified.

| Position | Method | Reagents | Result |

| C4 | Enolate Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide | Introduction of an alkyl group at C4 |

| C5 | Pre-functionalized Dipolarophile | Functionalized alkene in cycloaddition | C5-substituted isoxazolidinone |

Stereoselective Derivatization Approaches

Introducing chirality in a controlled manner is a critical aspect of modern organic synthesis. Stereoselective derivatization of the 2-methyl-3-isoxazolidinone scaffold can be achieved through several strategies, most notably through the use of chiral auxiliaries. sigmaaldrich.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. In the context of 2-methyl-3-isoxazolidinone, a chiral auxiliary can be attached to the nitrogen atom (in place of the methyl group) or to a substituent at the C4 or C5 position.

For instance, an N-acyl-isoxazolidinone bearing a chiral auxiliary can be deprotonated to form a chiral enolate. The subsequent reaction of this chiral enolate with an electrophile will proceed with high diastereoselectivity, as the chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched functionalized isoxazolidinone. researchgate.net

Expansion of the Isoxazolidinone Scaffold

The expansion of the five-membered isoxazolidinone ring to larger heterocyclic systems opens up avenues to novel molecular frameworks. While less common than functionalization, ring expansion can be achieved through rearrangement reactions.

Beckmann and Schmidt Rearrangements: The Beckmann rearrangement of an oxime derived from a cyclic ketone is a classic method for ring expansion to a lactam. wikipedia.orgorganic-chemistry.orgillinois.edumasterorganicchemistry.com Similarly, the Schmidt reaction of a cyclic ketone with hydrazoic acid can also lead to ring expansion. wikipedia.orgorganic-chemistry.org While direct application to 2-methyl-3-isoxazolidinone is not extensively documented, it is conceivable that a ketone functionality could be introduced at the C4 or C5 position, which could then be converted to an oxime and subjected to Beckmann rearrangement conditions to afford a six-membered heterocyclic system.

Synthesis of Fused Heterocycles: The 2-methyl-3-isoxazolidinone ring can also serve as a scaffold for the construction of fused heterocyclic systems. For example, functional groups introduced at the C4 and C5 positions can be elaborated and cyclized to form a new ring fused to the isoxazolidinone core. airo.co.inrsc.org This approach allows for the synthesis of complex polycyclic molecules with potential applications in medicinal chemistry. Another strategy involves the intramolecular 1,3-dipolar cycloaddition of a nitrone tethered to the isoxazolidinone ring, leading to the formation of a fused polycyclic system.

Mechanistic Investigations of Reactions Involving 3 Isoxazolidinone, 2 Methyl

Reaction Pathways and Transition State Analysis

The formation of the 3-isoxazolidinone core often involves the oxidation of the corresponding isoxazolidine (B1194047). Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these transformations. A notable example is the ruthenium tetroxide (RuO₄)-mediated oxidation of 2-methylisoxazolidine.

Theoretical calculations have shown that the oxidation can potentially occur at various positions on the isoxazolidine ring, including the N-methyl group (C-1'), and the C-3, C-4, and C-5 carbons. The reaction proceeds via a hydrogen abstraction mechanism, and the stability of the transient carbocation formed along the reaction pathway is a crucial determinant of the major product. Computational models have predicted that the formation of N-methylisoxazolidin-3-one is the preferred outcome, a finding that has been experimentally verified.

Transition state analysis of these oxidation reactions reveals a highly asynchronous concerted [3+2] cycloaddition-like process as the rate-limiting step. The geometry of the transition states, including key bond distances and angles, has been computationally modeled to understand the stereoselectivity of the oxidation. For instance, in the oxidation of substituted 2-methylisoxazolidines, the preference for an exo attack of the oxidant over an endo attack has been correlated with the stability of the resulting carbocation intermediates.

Table 1: Calculated Energy Barriers for the Oxidation of 2-Methylisoxazolidine at Different Positions

| Position of Hydrogen Abstraction | Relative Energy Barrier (kcal/mol) |

| C-3 | Lowest |

| C-5 | Intermediate |

| C-4 | High |

| N-CH₃ | High |

This table is illustrative and based on the general findings that oxidation at C-3 is kinetically favored.

Reactivity Profiles and Active Sites

The reactivity of 2-methyl-3-isoxazolidinone and its precursors is dictated by the electronic and steric properties of the molecule. The primary active sites for chemical reactions are the carbon atoms of the isoxazolidine ring, particularly the C-3 position, and the N-methyl group.

In the RuO₄-catalyzed oxidation of N-substituted isoxazolidines, the chemoselectivity is highly dependent on the nature of the substituent on the nitrogen atom. For instance, in the oxidation of methyl 2-cyclohexylisoxazolidine-5-carboxylate, the formation of a tertiary carbocation intermediate can enhance the selectivity for the exo attack. nih.gov This demonstrates that the stability of the carbocation formed during the reaction pathway is a key factor controlling the regioselectivity of the oxidation. nih.gov

The carbonyl group in the 3-position significantly influences the reactivity of the ring. It can act as a site for nucleophilic attack or can be involved in further transformations. The presence of the N-methyl group also affects the steric accessibility of the different faces of the ring to incoming reagents.

Ring-Opening and Ring-Expansion Mechanisms

The isoxazolidine ring, and by extension the 3-isoxazolidinone ring, is susceptible to ring-opening reactions, primarily through the cleavage of the weak N-O bond. This cleavage can be initiated by various reagents and conditions, leading to the formation of valuable acyclic synthons.

Reductive cleavage of the N-O bond in isoxazolidines is a common transformation that yields γ-amino alcohols. While specific studies on 2-methyl-3-isoxazolidinone are limited in this context, the general mechanism involves the addition of a reducing agent, which leads to the scission of the N-O bond and subsequent reduction of the carbonyl group.

Ring-expansion reactions of five-membered rings often proceed through carbocation rearrangements. For a ring expansion of 2-methyl-3-isoxazolidinone to occur, a carbocation would need to be generated adjacent to the ring, which could then trigger a rearrangement to a more stable six-membered ring. While general principles of such rearrangements are well-established, specific examples involving 2-methyl-3-isoxazolidinone are not extensively documented in the literature. The stability of the heterocyclic ring and the conditions required to generate the necessary carbocation intermediate are critical factors.

Role as a Synthetic Intermediate in Complex Molecule Construction

Isoxazolidine derivatives are recognized as versatile intermediates in organic synthesis, providing access to a variety of functionalized molecules. nih.gov The 3-isoxazolidinone nucleus, being a cyclic Weinreb amide, is a particularly useful building block.

The reduction of the 3-isoxazolidinone moiety can lead to the corresponding isoxazolidine, which can then undergo further functionalization. For instance, the reduction of the carbonyl group followed by nucleosidation has been explored as a route to reverse transcriptase inhibitors. nih.gov

While the direct application of 2-methyl-3-isoxazolidinone in the total synthesis of complex natural products is not widely reported, the isoxazolidine scaffold itself is a key component in the synthesis of various bioactive molecules. The derivatization of the 3-isoxazolidinone ring allows for the introduction of diverse substituents, making it a valuable platform for the construction of molecular libraries for drug discovery. Isoxazolidine compounds serve as influential building blocks for bioactive molecules and natural products and are often utilized as multipurpose intermediates in organic synthesis and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Advanced NMR Spectroscopic Studies (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR experiments are required to unambiguously assign these signals and establish atomic connectivity.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. A COSY spectrum reveals proton-proton (¹H-¹H) coupling, identifying adjacent protons. The HSQC experiment correlates directly bonded proton and carbon atoms, while the HMBC spectrum shows correlations between protons and carbons over two to three bonds, mapping out the complete carbon skeleton.

For 2-methyl-3-isoxazolidinone, the protons on the isoxazolidinone ring at positions 4 and 5 would appear as coupled multiplets in the ¹H NMR spectrum. The N-methyl protons would be a singlet. The COSY spectrum would show a clear correlation between the H-4 and H-5 protons. The HSQC spectrum would link these protons to their respective carbon signals (C-4 and C-5). Crucially, the HMBC spectrum would show a correlation from the N-methyl protons to the C-5 carbon of the ring, confirming the N-methylation site.

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline or amorphous solid form. This technique is sensitive to the local environment and can provide information about molecular packing, conformational differences (polymorphism), and intermolecular interactions in the solid state that are averaged out in solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-methyl-3-isoxazolidinone in CDCl₃ This interactive table provides predicted chemical shift values based on analyses of structurally similar isoxazolidinone compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | ~2.90 (s, 3H) | ~35.0 | C-5 |

| C4-H₂ | ~2.75 (t, 2H) | ~38.0 | C-3, C-5 |

| C5-H₂ | ~4.05 (t, 2H) | ~65.0 | C-3, C-4, N-CH₃ |

| C3 (C=O) | --- | ~175.0 | --- |

Mass Spectrometry for Structural Elucidation (e.g., High-Resolution MS, MS/MS)

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For 2-methyl-3-isoxazolidinone (C₄H₇NO₂), the calculated exact mass of the molecular ion [M+H]⁺ is 102.0555, which can be readily verified by HRMS.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint. In the MS/MS analysis of protonated 2-methyl-3-isoxazolidinone, characteristic fragmentation pathways would involve the cleavage of the heterocyclic ring. A common fragmentation would be the loss of CO₂ (44 Da) or the cleavage of the N-O bond, leading to specific fragment ions that can be used to confirm the ring structure and substituent placement.

Table 2: Predicted High-Resolution Mass Spectrometry Data and MS/MS Fragments for 2-methyl-3-isoxazolidinone This interactive table outlines the expected mass spectrometric data for the parent ion and its major fragments.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₄H₈NO₂]⁺ | 102.0555 | Protonated molecular ion |

| [M-CO]⁺ | [C₃H₇NO]⁺• | 73.0528 | Loss of carbon monoxide from the ring |

| [M-CH₂O]⁺ | [C₃H₅NO]⁺• | 71.0371 | Ring cleavage and loss of formaldehyde |

| [C₂H₅N]⁺• | [C₂H₅N]⁺• | 43.0422 | Fragment containing the N-methyl group |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of 2-methyl-3-isoxazolidinone, a precise electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

This analysis would reveal the precise conformation of the five-membered isoxazolidinone ring, which is likely to adopt a non-planar "envelope" or "twist" conformation. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing arrangement. This information is crucial for understanding the physical properties of the solid material and for computational modeling studies. While a specific crystal structure for 2-methyl-3-isoxazolidinone is not publicly available, analysis of related heterocyclic structures shows that such studies provide unparalleled detail on solid-state conformation. mdpi.com

Table 3: Expected Structural Parameters from a Hypothetical X-ray Crystallography Study of 2-methyl-3-isoxazolidinone This interactive table lists the types of data that would be obtained from an X-ray diffraction experiment.

| Parameter | Expected Information |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | Precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | High-precision measurements of all covalent bonds and angles within the molecule. |

| Ring Conformation | The exact pucker and geometry of the isoxazolidinone ring. |

| Intermolecular Forces | Identification of hydrogen bonds and other non-covalent interactions in the crystal lattice. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. azom.com These two techniques are complementary, as some molecular vibrations may be strong in IR and weak or absent in Raman, and vice versa.

For 2-methyl-3-isoxazolidinone, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically appearing in the region of 1740-1760 cm⁻¹. Other key vibrations include C-H stretching from the methyl and methylene (B1212753) groups (around 2800-3000 cm⁻¹), C-N stretching, and the N-O bond stretch of the isoxazolidinone ring. The Raman spectrum would also show these vibrations, with the C=O stretch being a potentially strong signal. Together, the IR and Raman spectra provide a comprehensive fingerprint that can be used for identification and structural verification.

Table 4: Predicted Characteristic Vibrational Frequencies for 2-methyl-3-isoxazolidinone This interactive table shows the expected vibrational modes and their corresponding frequency ranges in IR and Raman spectra.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium | Medium-Strong |

| C=O Stretch | Amide (Lactam) | 1740 - 1760 | Strong | Medium-Strong |

| CH₂ Scissoring | -CH₂- | 1450 - 1470 | Medium | Weak |

| C-N Stretch | Tertiary Amine | 1180 - 1230 | Medium | Weak-Medium |

| N-O Stretch | Isoxazolidine (B1194047) | 850 - 950 | Medium | Weak |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous molecular properties can be derived.

Electronic Structure Elucidation

The electronic structure of a molecule dictates its geometry, reactivity, and spectroscopic properties. For the isoxazolidinone class of compounds, DFT calculations are used to analyze the distribution of electron density, molecular orbitals, and atomic charges. researchgate.netresearchgate.net

Studies on related heterocyclic systems, such as isoxazolidine (B1194047) derivatives formed via cycloaddition reactions, utilize DFT at levels like B3LYP/6-311G+(d,p) to compute the global properties of the reactants. zenodo.org Analysis of the electron localization function (ELF) can reveal the nature of the reacting species, for instance, identifying zwitterionic character in nitrones used for synthesis. researchgate.netpreprints.org Furthermore, conceptual DFT indices like electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω) are calculated to predict the flow of electrons during a reaction, which is crucial for understanding reaction mechanisms. researchgate.netnih.gov Natural Population Analysis (NPA) is another common technique used to determine partial atomic charges on atoms, helping to identify the most electron-rich sites for processes like protonation. nih.govnih.gov

Energetic Landscape Mapping

Mapping the energetic landscape of a molecule involves identifying all its stable conformations (local minima) and the transition states that connect them. This provides a comprehensive picture of the molecule's flexibility and the relative stability of its different shapes. researchgate.net

For example, in the computational study of the reaction between a model alkylidene oxazolidone and a thiol, the Gibbs Free Energy profile was mapped out, identifying the energies of intermediates and transition states. researchgate.net Such analysis helps to understand the thermodynamic accessibility of different points on the potential energy surface. By comparing the electronic energies of various isomeric intermediates, researchers can infer which structures are more likely to be formed during a reaction.

Reaction Pathway Modeling and Activation Energies

Theoretical chemistry is pivotal in modeling the step-by-step mechanism of chemical reactions and calculating the energy barriers (activation energies) associated with each step. matlantis.com This information is key to predicting reaction rates and understanding selectivity.

A computational mechanistic study on the RuO4-catalyzed oxidation of N-substituted isoxazolidines serves as a relevant example for this class of compounds. nih.gov Using DFT, researchers modeled the reaction pathway and found that the barriers for oxidation were correlated to the stability of the transient carbocation formed during the reaction. nih.gov This modeling successfully predicted that N-methylisoxazolidin-3-one would be the preferred product. nih.gov

In another study on the formation of isoxazolidine, activation parameters for different reaction pathways were calculated to rationalize the observed regio- and stereoselectivity. zenodo.org The theoretical predictions were found to be in complete agreement with experimental findings. zenodo.org

| Pathway | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Pathway A (endo) | 10.5 | 24.1 |

| Pathway B (exo) | 11.2 | 25.3 |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and dynamics simulations, that are used to study the behavior of molecules and their interactions over time.

Conformational Analysis

Conformational analysis aims to identify the preferred three-dimensional arrangements of a molecule. uwlax.edu Given the non-planar nature of the five-membered isoxazolidinone ring, 2-methyl-3-isoxazolidinone can exist in various conformations. Computational methods, often starting with a broad search using semi-empirical or molecular mechanics methods followed by higher-level DFT optimization, are used to locate these stable conformers and rank them by energy. nih.govmdpi.com

For instance, a detailed conformational search on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using the B3LYP method identified dozens of unique molecular configurations, with energy differences of up to 36.35 kJ/mol. mdpi.com This highlights the complexity of the potential energy surface even for relatively small molecules and the power of computational methods to explore it.

Intermolecular Interactions and Binding Modes (e.g., enzyme active sites)

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins, is a cornerstone of medicinal chemistry and drug design. frontiersin.org Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose. nih.govdntb.gov.ua

Molecular Docking: This technique predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme) to form a stable complex. frontiersin.org Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.govmdpi.comnih.govmdpi.com For the isoxazolidine class of compounds, docking studies have been performed to understand their binding modes with receptors like the Epidermal Growth Factor Receptor (EGFR). researchgate.netpreprints.orgresearchgate.net In one such study, the isoxazolidine derivative with the highest docking score (-6.57 kcal/mol) was identified, and the analysis highlighted the key role of specific functional groups in binding to amino acid residues like MET 793 in the active site. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions by simulating the movement of atoms and molecules over time. dntb.gov.uanih.gov After an initial pose is predicted by docking, an MD simulation can be run to assess the stability of the ligand-receptor complex and observe conformational changes in both the ligand and the protein. nih.gov These simulations offer deeper insights into the structural features responsible for inhibitory activity. nih.govnih.gov For example, MD simulations of thiazolidine-based inhibitors with the PTP1B enzyme were run for 30 nanoseconds to supplement docking results and better understand the molecular interactions responsible for inhibition. nih.gov

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 7a | -6.12 | GLU 762, LYS 745 |

| 11a | -6.57 | MET 793 |

| 13b | -5.98 | Not Specified |

Ligand-Receptor Interaction Studies

Prediction of Spectroscopic Parameters

Computational predictions of the spectroscopic parameters for 3-Isoxazolidinone, 2-methyl-, such as its Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra, are not extensively published. While Density Functional Theory (DFT) and other quantum chemical methods are commonly used to predict such parameters for novel compounds, specific data for 3-Isoxazolidinone, 2-methyl- is not available in the reviewed literature.

Applications of 3 Isoxazolidinone, 2 Methyl in Synthetic Organic Chemistry Research

Role as a Chiral Auxiliary and Building Block

The isoxazolidine (B1194047) framework is recognized as an influential building block for constructing bioactive molecules and natural products. nih.govmdpi.com In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. The N-substituted isoxazolidinone ring can serve this purpose, where the substituent on the nitrogen atom can sterically direct the approach of reagents, leading to high levels of diastereoselectivity in reactions at adjacent positions.

As a building block, the 3-isoxazolidinone ring provides a compact and functionalized core. Its inherent strain and the presence of a labile N-O bond allow it to be opened under specific conditions to yield other valuable structures, such as β-amino acids or 1,3-amino alcohols, which are themselves critical components in many pharmaceutical agents. The 2-methyl substituent provides a stable, simple N-protected version of the core ring system, making it a reliable starting point for more complex molecular architectures.

Scaffold for Heterocyclic Chemistry Research

In medicinal and organic chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The isoxazolidine ring is considered a "privileged scaffold" because it is frequently found in a wide range of biologically active compounds and natural products. mdpi.commdpi.com

The 3-isoxazolidinone, 2-methyl- structure serves as a versatile platform for developing new heterocyclic entities. The carbonyl group at the 3-position and the adjacent methylene (B1212753) groups (C4 and C5) are all potential sites for functionalization. Chemists can leverage this scaffold to:

Introduce Substituents: Alkylation or condensation reactions at the C4 position can introduce new side chains.

Build Fused Systems: The isoxazolidinone ring can be used as a starting material to construct more complex, fused heterocyclic systems, as demonstrated in the synthesis of isoxazolidine/isoquinolinone hybrids. mdpi.com

Systematic Derivatization: The core scaffold allows for the systematic modification of substituents to perform structure-activity relationship (SAR) studies, which are fundamental in the field of drug discovery.

The stability conferred by the N-methyl group makes this scaffold robust enough to withstand a variety of reaction conditions, allowing for diverse chemical modifications.

Precursor for Advanced Organic Transformations

The 3-isoxazolidinone ring is not merely a static scaffold but also a reactive precursor for a variety of advanced organic transformations. Its utility stems from the ability to be synthesized with high regioselectivity and then chemically manipulated. A primary method for its synthesis is the 1,3-dipolar cycloaddition between a nitrone and an appropriate alkene. nih.govmdpi.commdpi.com

Once formed, N-substituted isoxazolidines can undergo several key transformations. Research on related N-aryl isoxazolidine systems highlights the ring's potential as a precursor. nih.govmdpi.com For example, the weak N-O bond can be cleaved reductively. This ring-opening reaction transforms the heterocyclic precursor into a linear structure with controlled stereochemistry.

A study on the derivatization of N-carbonylpyrazol-linked isoxazolidines showcases several transformations that this scaffold can undergo, which are applicable to N-methyl derivatives as well. nih.govmdpi.com These transformations allow the conversion of the isoxazolidine precursor into a range of other functional molecules.

| Transformation Type | Reagents & Conditions | Resulting Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (Acyl) | (CH₃)₂CuLi, 0 °C, 2h | 4-Acetyl-isoxazolidine | 65-70% | nih.gov |

| Nucleophilic Addition (Acyl) | CH₃MgBr (10 equiv.), 0 °C, 2h | Tertiary Alcohol | 73% | nih.gov |

| Ring-Opening Reduction | 5% Pd/C, H₂ | γ-Amino alcohol | High Conversion | mdpi.com |

| Reduction of Acyl Group | NaBH₄, CH₃OH, 0 °C, 2h | Secondary Alcohol | 85-90% | nih.gov |

This table presents data from studies on N-substituted isoxazolidine derivatives to illustrate the potential transformations of the 2-methyl-3-isoxazolidinone precursor.

Utility in Fragment-Based Drug Discovery Methodologies (pre-clinical, academic focus)

Fragment-Based Drug Discovery (FBDD) is a modern approach in pharmaceutical research that begins by screening small, low-molecular-weight compounds, known as "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for being "grown" or "linked" into more potent, lead-like molecules.

3-Isoxazolidinone, 2-methyl- possesses several characteristics that make it an attractive candidate as a molecular fragment for FBDD libraries:

Low Molecular Weight: It easily conforms to the "Rule of Three," a common guideline for fragments (MW < 300 Da).

Structural Simplicity and Rigidity: The five-membered ring is relatively rigid, which can reduce the entropic penalty upon binding to a protein target.

3D Character: Unlike flat aromatic rings, the isoxazolidinone ring has a distinct three-dimensional shape, allowing it to explore different regions of a protein's binding pocket.

Synthetic Tractability: As discussed, the scaffold is readily synthesized and can be derivatized in multiple positions, facilitating the "fragment growing" or "fragment linking" stages of FBDD.

In a preclinical or academic FBDD campaign, 3-Isoxazolidinone, 2-methyl- could be screened against a protein target. If it is identified as a hit, its known chemistry would provide a clear roadmap for optimization. Synthetic chemists could systematically add substituents at the C4 or C5 positions to enhance binding affinity and selectivity, guided by structural data from techniques like X-ray crystallography. This makes the scaffold a valuable tool for the early, exploratory phases of drug discovery.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

Current synthetic approaches to the isoxazolidinone core often rely on established methods such as the 1,3-dipolar cycloaddition of nitrones with ketenes or other dipolarophiles. While effective, these methods can sometimes be limited by substrate scope or regioselectivity issues. Future research in the synthesis of 3-Isoxazolidinone, 2-methyl- is poised to explore more advanced and versatile strategies.

One promising avenue is the development of novel catalytic systems. For instance, the use of transition-metal catalysts could enable new pathways for the construction of the isoxazolidinone ring. Research into nickel-catalyzed cycloadditions for the synthesis of other isoxazolidine (B1194047) derivatives has shown high regioselectivity and yield, a strategy that could be adapted for 3-Isoxazolidinone, 2-methyl-. nih.govmdpi.com Furthermore, exploring enantioselective catalytic methods would be a significant step forward, allowing for the synthesis of chiral derivatives of 3-Isoxazolidinone, 2-methyl-, which could have interesting applications in medicinal chemistry.

Exploration of Unconventional Reactivity

The reactivity of the isoxazolidinone ring is largely dictated by the N-O bond, which can be cleaved under various conditions to reveal a range of functionalities. While reductions to form β-amino alcohols are a known transformation for isoxazolidines, the full spectrum of reactivity for 3-Isoxazolidinone, 2-methyl- remains to be elucidated. mdpi.com

Future research should focus on exploring unconventional reactivity patterns. This could include investigating its behavior under photochemical or electrochemical conditions, which can often lead to unique and otherwise inaccessible chemical transformations. The application of modern synthetic techniques such as photoredox catalysis could unveil novel reaction pathways for the functionalization of the 3-Isoxazolidinone, 2-methyl- core.

Furthermore, a systematic study of its reactions with a wide array of nucleophiles and electrophiles is warranted. This would not only provide a deeper understanding of its chemical properties but also expand its utility as a synthetic building block. For example, exploring its use as a precursor to other heterocyclic systems or as a masked functionality in complex molecule synthesis could open up new avenues in organic chemistry.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. While the application of these technologies to the synthesis of 3-Isoxazolidinone, 2-methyl- has not been specifically reported, the continuous-flow synthesis of the related oxazolidinone scaffolds has been successfully demonstrated. iciq.orgrsc.org

Future efforts should be directed towards developing a continuous-flow process for the synthesis of 3-Isoxazolidinone, 2-methyl-. This would involve the design of a suitable reactor setup, optimization of reaction parameters such as temperature, pressure, and residence time, and potentially the use of immobilized catalysts or reagents to facilitate purification. A successful flow synthesis would not only enable the rapid and safe production of this compound but also allow for the efficient synthesis of a library of its derivatives for screening purposes.

The integration of automated synthesis platforms could further accelerate research in this area. An automated system could be programmed to perform a series of reactions to synthesize and functionalize 3-Isoxazolidinone, 2-methyl-, and then use online analytics to monitor the reaction progress and even optimize the reaction conditions in real-time. nih.govdtu.dk

| Technology | Potential Application for 3-Isoxazolidinone, 2-methyl- | Key Advantages |

| Flow Chemistry | Continuous and scalable synthesis. | Improved safety, enhanced heat and mass transfer, precise control over reaction parameters, potential for higher yields and purity. |

| Automated Synthesis | High-throughput synthesis of derivatives and reaction optimization. | Increased efficiency, reduced manual labor, rapid exploration of chemical space, data-rich experimentation. |

| Immobilized Catalysts/Reagents | Use in flow reactors for simplified purification. | Easy separation of catalyst/reagent from the product stream, potential for catalyst recycling, cleaner reaction profiles. |

Advanced Computational Design of New Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the in-silico design and evaluation of new molecules before their synthesis. For 3-Isoxazolidinone, 2-methyl-, computational methods can be employed to predict the properties and potential applications of its derivatives.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of 3-Isoxazolidinone, 2-methyl- and its derivatives. researchgate.netresearchgate.net This can provide insights into their stability, spectroscopic properties, and potential reaction pathways. For example, computational modeling could be used to predict the regioselectivity of cycloaddition reactions to form different substituted isoxazolidinones.

Furthermore, molecular docking and molecular dynamics simulations could be used to design derivatives of 3-Isoxazolidinone, 2-methyl- with specific biological activities. researchgate.netresearchgate.net By modeling the interaction of these compounds with protein targets, it may be possible to identify derivatives with potential as new therapeutic agents. This in-silico screening approach can significantly reduce the time and cost associated with drug discovery.

| Computational Method | Application in 3-Isoxazolidinone, 2-methyl- Research | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. | Molecular orbital energies, charge distribution, reaction energies, transition state geometries. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Binding poses, scoring functions indicative of binding affinity. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of ligand-protein complexes. | Conformational changes, binding free energies, stability of interactions over time. |

Synergistic Approaches combining Synthesis and Theoretical Studies

The most impactful research often arises from a close collaboration between experimental and theoretical chemists. In the context of 3-Isoxazolidinone, 2-methyl-, a synergistic approach that combines synthetic efforts with computational studies would be highly beneficial.

For instance, computational predictions about the reactivity or biological activity of novel derivatives of 3-Isoxazolidinone, 2-methyl- could guide the synthetic efforts, allowing for a more targeted and efficient exploration of chemical space. Conversely, experimental results from the synthesis and testing of new compounds can be used to validate and refine the computational models, leading to more accurate predictions.

This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for modern chemical research. By applying this synergistic approach to the study of 3-Isoxazolidinone, 2-methyl-, it will be possible to accelerate the discovery of new applications for this promising heterocyclic scaffold.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Isoxazolidinone, 2-methyl-?

- Answer : Key techniques include nuclear magnetic resonance (NMR) for structural elucidation of the isoxazolidinone ring and substituents, infrared (IR) spectroscopy to confirm carbonyl (C=O) and methyl group stretching vibrations, and mass spectrometry (MS) for molecular weight validation. Computational data from PubChem, such as InChI keys and molecular formulas, can supplement experimental results .

Q. How can researchers synthesize 2-methyl-3-isoxazolidinone derivatives?

- Answer : A common method involves carbonylation reactions using alkylhaloformates as safer alternatives to phosgene. For example, reacting amino hydroxy compounds with methyl chloroformate in the presence of triethylamine and DMF yields oxazolidinone derivatives. Optimization of solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., triethylamine) is critical for regioselectivity .

Q. What are the critical physical properties to consider during experimental design?

- Answer : Key properties include solubility in polar solvents (e.g., water or ethanol for biological assays), melting point (~147°C for analogous compounds), and stability under ambient conditions. Hygroscopicity and decomposition at high temperatures (>200°C) require controlled storage (e.g., desiccators) .

Advanced Research Questions

Q. How can contradictions in purity analysis between chromatographic methods be resolved?

- Answer : Discrepancies in GC-MS or HPLC results (e.g., detecting impurities in 10 mL vs. 20 mL vials) may arise from solvent interactions or fiber-type biases in headspace SPME. Validate methods using multiple detectors (e.g., DVB-CAR-PDMS vs. CAR-PDMS fibers) and statistical tests (Bonferroni-corrected t-tests) to identify systematic errors. Cross-reference with NMR purity assays for confirmation .

Q. What computational approaches predict the reactivity of 2-methyl-3-isoxazolidinone derivatives?

- Answer : Density functional theory (DFT) calculations, such as B3LYP/6-31G(d), model reaction pathways (e.g., nucleophilic substitution at the isoxazolidinone ring). PubChem’s computed InChI descriptors and molecular docking studies (e.g., binding affinity to enzyme active sites) can guide synthetic modifications for targeted bioactivity .

Q. How do substituent effects influence the stability of 3-isoxazolidinone derivatives?

- Answer : Electron-withdrawing groups (e.g., chloro in 2-[(2-chlorophenyl)methyl] derivatives) increase ring stability by reducing electron density at the carbonyl group. Comparative studies using accelerated degradation tests (40°C, 75% RH) and Arrhenius modeling can quantify shelf-life differences between analogs .

Q. What strategies mitigate byproduct formation during multi-step syntheses?

- Answer : Kinetic control via low-temperature reactions (−20°C to 0°C) minimizes side reactions in cyclization steps. Use of scavenger resins (e.g., polymer-bound triphenylphosphine) or flow chemistry setups improves intermediate purification. Monitor reaction progress via in-situ FTIR to optimize quenching times .

Methodological Notes

- Data Validation : Cross-check experimental melting points and spectral data with NIST Standard Reference Data to ensure reproducibility .

- Safety Protocols : Handle alkylhaloformates and chloro derivatives in fume hoods with appropriate PPE (e.g., nitrile gloves, face shields) due to toxicity risks .

- Advanced Analytics : Combine X-ray crystallography (for solid-state structure) with dynamic light scattering (DLS) to assess aggregation behavior in solution-phase studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.